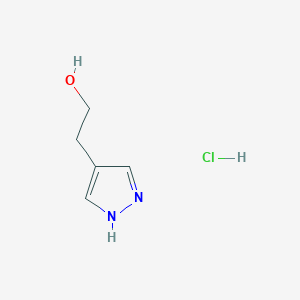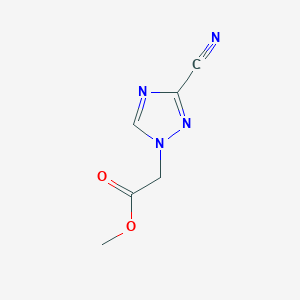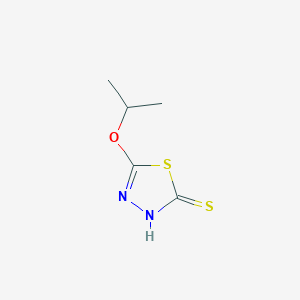
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Übersicht
Beschreibung
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1185150-10-0 . It has a molecular weight of 148.59 and its IUPAC name is 2-(1H-pyrazol-4-yl)ethanol hydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is 1S/C5H8N2O.ClH/c8-2-1-5-3-6-7-4-5;/h3-4,8H,1-2H2,(H,6,7);1H . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Store-Operated Calcium Entry (SOCE) Inhibition
A study by Dago et al. (2018) discusses the use of a series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as new analogues of SKF-96365, including 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol. These compounds exhibit interesting effects on endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE), suggesting potential applications in cell signaling and regulation processes (Dago et al., 2018).
2. Synthesis of Fused Polycyclic Ring Systems
Someswarao et al. (2018) developed a novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, utilizing compounds like 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol. This approach allows for the rapid construction of polycyclic architectures, integral to many natural products, suggesting applications in synthetic chemistry and natural product synthesis (Someswarao et al., 2018).
3. Ultrasound-Promoted Synthesis
Saleh and Abd El-Rahman (2009) explored the synthesis of novel pyrazoles and isoxazoles from 1-aryl-2-(phenylsulphonyl)-ethanone carbanions, demonstrating that ultrasound irradiation can enhance reaction times and yields. This indicates the potential application of ultrasound in the synthesis of complex organic compounds (Saleh & Abd El-Rahman, 2009).
4. Synthesis of Biologically Active Chalcone Derivatives
Katade et al. (2008) conducted studies on the synthesis of pyrazole derivatives using microwave energy. They showed that microwave irradiation can be used to efficiently synthesize compounds like 1-[4-(2-hydroxy-ethoxy)-phenyl]-ethanone, which have antimicrobial properties. This suggests applications in drug discovery and medicinal chemistry (Katade et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-7-4-5;/h3-4,8H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXARHSHZEOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride | |
CAS RN |
1185150-10-0 | |
| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)





![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)